Bronopol

Catalog No.
S572063
CAS No.
52-51-7
M.F
C3H6BrNO4
HOCH2CBr(NO2)CH2OH
C3H6O4BrN
M. Wt
199.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bronopol

CAS Number

52-51-7

Product Name

Bronopol

IUPAC Name

2-bromo-2-nitropropane-1,3-diol

Molecular Formula

C3H6BrNO4
HOCH2CBr(NO2)CH2OH
C3H6O4BrN

Molecular Weight

199.99 g/mol

InChI

InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2

InChI Key

LVDKZNITIUWNER-UHFFFAOYSA-N

SMILES

C(C(CO)([N+](=O)[O-])Br)O

Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
25-25g/100mL at 22°C
In water, 2.5X10+5 mg/L at 22 °C
Soluble in alcohol, ethyl acetate. Slightly soluble in chloroform, acetone, ether, benzene. Insoluble in ligroin.
Solubility in water, g/100ml at 23 °C: 28 (freely soluble)

Synonyms

2-Bromo-2-nitro-1,3-propanediol; BNPD; BNPK; Bronopol; 1,3-Propanediol, 2-bromo-2-nitro-; 2-Bromo-1-nitro-1,3-propanediol; 3-Propanediol,2-bromo-2-nitro-1; beta-Bromo-beta-nitrotrimethyleneglycol

Canonical SMILES

C(C(CO)([N+](=O)[O-])Br)O
  • Industrial Applications: Studies have shown Bronopol's effectiveness as a microbiocide and microbiostat in industrial water systems. It effectively controls bacterial growth, preventing biofilms and corrosion caused by microbes. Research suggests Bronopol acts by inhibiting bacterial growth and forming a protective layer on metal surfaces, reducing corrosion rates [].
  • Wound Care: Recent research explores Bronopol's potential for topical application in wound treatment. Studies indicate its effectiveness against common wound pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, even against slow-growing bacteria within biofilms []. Additionally, Bronopol exhibits synergistic effects when combined with existing wound care agents, potentially enhancing their efficacy.

Other Research Applications

Beyond its antimicrobial properties, Bronopol is being investigated for other potential applications:

  • Preservative in Cosmetics: Research suggests Bronopol can effectively prevent nitrosamine formation in shampoos and skin creams when combined with specific antioxidants like alpha-tocopherol []. However, further research is needed to determine its safety and optimal use in personal care products.

Bronopol, known by its chemical name 2-bromo-2-nitropropane-1,3-diol, is an organic compound widely utilized as an antimicrobial agent. It appears as a white to pale yellow crystalline solid and is soluble in water, with a solubility of up to 286 g/L at ambient temperature . This compound is notable for its unique reactivity due to the presence of a bromine atom adjacent to a nitro group on a quaternary carbon, which contributes to its biocidal properties . Bronopol is primarily produced through the bromination of di(hydroxymethyl)nitromethane, derived from nitromethane via a nitroaldol reaction .

The exact mechanism by which bronopol exerts its antimicrobial effects remains under investigation. However, research suggests it disrupts essential bacterial functions like protein synthesis and cell membrane integrity [].

  • Toxicity: Bronopol exhibits moderate toxicity upon ingestion, skin contact, or inhalation []. While its use in consumer products is generally considered safe at recommended concentrations, regulatory bodies like the European Union classify it as harmful if swallowed or inhaled and causing serious eye damage [].
  • Flammability: Bronopol is not considered a flammable material.

Please Note:

  • The information regarding bronopol's synthesis is based on limited available data and may not represent the exact industrial process.
  • Further research is ongoing to fully elucidate the mechanism of action of bronopol as an antimicrobial agent.
, particularly in aqueous environments. It can degrade into bromonitroethanol through a retroaldol reaction, releasing formaldehyde as a by-product . The degradation products include bromonitromethane and nitrite ions, which can further react under specific conditions . Under aerobic conditions, bronopol catalyzes the oxidation of thiol groups (such as cysteine) to disulfides, generating reactive oxygen species that contribute to its bactericidal activity . The presence of oxygen is crucial for these reactions, as it facilitates the formation of superoxide and peroxide intermediates.

Bronopol exhibits potent antibacterial activity against a broad spectrum of microorganisms, including both gram-positive and gram-negative bacteria. Its mechanism of action involves the oxidation of thiol-containing compounds within bacterial cells, leading to bacteriostasis followed by growth inhibition . The compound's effectiveness is influenced by environmental conditions; for instance, its bactericidal activity diminishes under anoxic conditions or in the presence of catalase or superoxide dismutase . Notably, bronopol has been associated with allergic reactions in sensitized individuals, highlighting its potential for causing dermatitis upon contact .

The synthesis of bronopol primarily involves the following steps:

  • Bromination: Di(hydroxymethyl)nitromethane undergoes bromination.
  • Nitroaldol Reaction: This precursor is derived from nitromethane through a nitroaldol reaction.
  • Purification: The product is purified to obtain bronopol in crystalline form.

The production process has evolved significantly since the late 1970s, with current estimates suggesting global production exceeds 5,000 tonnes annually, predominantly from low-cost producers in China .

Bronopol serves multiple applications across various industries:

  • Cosmetics and Personal Care: Used as a preservative and antimicrobial agent in creams and lotions.
  • Industrial Uses: Found in formulations for oil and gas extraction, paper mill process water treatment, and industrial cooling systems .
  • Agriculture: Registered under the Environmental Protection Agency for use in pesticides and fungicides.

Its high water solubility and broad-spectrum antimicrobial properties make it suitable for diverse applications where microbial contamination is a concern.

Bronopol belongs to a class of biocides known as activated halogen biocides. Here are some compounds that share similarities:

Compound NameChemical FormulaUnique Features
BronidoxC₃H₆BrNO₄Related to bronopol; used similarly but with different reactivity patterns
ChlorhexidineC₂₁H₃₄Cl₂N₄Broad-spectrum antiseptic; different mechanism involving membrane disruption
Benzalkonium chlorideC₂₁H₃₃ClNQuaternary ammonium compound; acts through membrane disruption but less reactive than bronopol

Bronopol's uniqueness lies in its specific mechanism involving thiol oxidation and its ability to generate reactive oxygen species under aerobic conditions. This distinguishes it from other biocides that may rely more on direct membrane disruption or other modes of action.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

2-bromo-2-nitropropane-1,3-diol appears as white crystals. Ignite easily and burn readily. May detonate under strong shock. Decomposes when heated, evolving toxic gases. Toxic by skin absorption, inhalation or ingestion.
Dry Powder; Liquid; Other Solid
ODOURLESS WHITE CRYSTALS.

Color/Form

White crystalline powder
Crystals from ethyl acetate-chloroform

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

198.94802 g/mol

Monoisotopic Mass

198.94802 g/mol

Boiling Point

305.1 °F at 760 mmHg (NTP, 1992)

Flash Point

167 °C

Heavy Atom Count

9

Density

Relative density (water = 1): 1.9

LogP

-0.6
log Kow = -0.64 (est)
0.18

Odor

Odorless

Decomposition

The substance decomposes on heating or on burning producing toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides.
It decomposes in alkaline medium.

Appearance

White Crystals

Melting Point

266 to 271 °F (NTP, 1992)
123-130
131.5 °C
120-122 °C

UNII

6PU1E16C9W

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Drug Indication

Bronopol as an active ingredient is registered as a commercial biocide and preservative in many industrial processes. Registered biocidal uses include pulp and paper mills, water cooling towers, waste water treatment, evaporative condensers, heat exchangers, food pasteurizing plants, metalworking fluids, and oilfield applications. In addition, preservative uses include household products (e.g., dishwashing liquids, laundry products), latex emulsions, polymer lattices, pigments, leather and milk samples for analysis. Bronopol is also formulated into granular domestic end-use products in the form of cat litter.

Pharmacology

At concentrations of 12.5 to 50 μg/mL, bronopol mediated an inhibitory activity against various strains of Gram negative and positive bacteria _in vitro_ [A32792]. The bactericidal activity is reported to be greater against Gram-negative bacteria than against Gram-positive cocci [A32792]. Bronopol was also demonstrated to be effective against various fungal species, but the inhibitory action is reported to be minimal compared to that of against bacterial species [A32792]. The inhibitory activity of bronopol decreases with increasing pH of the media [A32792, F13]. Bronopol also elicits an anti-protozoal activity, as demonstrated with _Ichthyophthirius multifiliis_ _in vitro_ and _in vivo_ [A32791]. It is proposed that bronopol affects the survival of all free-living stages of _I. multifiliis_ [A32791].

MeSH Pharmacological Classification

Anti-Infective Agents

Mechanism of Action

It is proposed that bronopol generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria, via two distinct reactions between bronopol and essential thiols within the bacterial cell. Under aerobic conditions, bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides. This reaction is accompanied by rapid consumption of oxygen, where oxygen acts as the final oxidant. During the conversion of cysteine to cystine, radical anion intermediates such as superoxide and peroxide are formed from bronopol to exert a direct bactericidal activity. The oxidation of excess thiols alters the redox state to create anoxic conditions, leading to a second reaction involving the oxidation of intracellular thiols such as glutathione to its disulfide. The resulting effects are inhibition of enzyme function, and reduced growth rate following the bacteriostatic period. Under the anoxic conditions, the reaction between thiol and bronopol decelerates without the involvement of oxygen and the consumption of bronopol predominates. Bronopol is ultimately removed from the reaction via consumption and resumption of bacterial growth occurs.
...Under aerobic conditions, bronopol catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant. By-products of this reaction are active oxygen species such as superoxide and peroxide, which are directly responsible for the bactericidal activity of the compound and for the reduced growth rate after the bacteriostatic period.

Vapor Pressure

1.2601e-05 mmHg at 68 °F (NTP, 1992)
1.26X10-5 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C:

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

52-51-7

Absorption Distribution and Excretion

Bronopol was rapidly absorbed in animal studies. It may be absorbed via aerosol inhalation, dermal contact, and ingestion. In rats, approximately 40% of the topically applied dose of bronopol was absorbed through the skin within 24 hr. Following oral administration of 1 mg/kg in rats, the peak plasma concentrations of bronopol were reached up to 2 hours post-dosing.
Metabolism studies indicate that bronopol is primarily excreted in the urine. In rats, about 19% of dermally-applied bronopol was excreted in the urine, feces and expired air. Following oral administration of 1 mg/kg radiolabelled bronopol in rats, approximately 81% and 6% of the administered radioactivity was recovered in the urine and expired air, respectively, within a period of 24 hours. Following intravenous administration in rat, the recoveries in the urine and expired air were 74% and 9% of the dose, respectively.
The highest concentrations of bronopol were detected in the excretory organs of rat such as kidney, liver, and lung. The lowest concentration was in the fat.
No data available.
The rat metabolism data for bronopol consist of four separate studies conducted with male and female Sprague-Dawley rats. Animals were treated by gavage with (14)C bronopol (radiochemical purity: >95-100%). In the first study animals received a single dose of 10 mg/kg. The second study employed a higher dose of 50 mg/kg. Doses higher the 50 mg/kg caused respiratory problems and death. The third study's dose was 10 mg/kg (14 daily doses of nonradioactive, 100% pure, bronopol, followed by one dose of (14)C-bronopol). Urine, feces and CO2 were collected for 7 days after dosing, at which time the rats were killed and the tissues examined for radioactivity. Because, irrespective of the dose, most of the administered (14)C was excreted in urine (64-78% in 24 hours and 68-83% in 7 days), urine was used for the identification of metabolites in the fourth study. Feces, CO2 and tissues represented minor routes of excretion of (14)C. Very little (14)C was also detected in the whole blood and plasma. From the results of these four studies... /it was/ concluded that bronopol administered orally was rapidly absorbed and rapidly excreted by the rats of both sexes, with urine being the major route of excretion.
Oral doses are rapidly absorbed and rapidly excreted, mainly in the urine /in animals/.
The substance can be absorbed into the body by inhalation of its aerosol, through the skin and by ingestion.
Approximately 40% of the topically applied dose of antibacterial agent [(14)C] bronopol([(14)C]BP) was absorbed through the rat skin within 24 hr. Of the applied radioactivity, about 19% was excreted in the urine, feces and expired air. The 24 hr recoveries of (14)C in the urine and expired air were 15 and 2%, respectively, of the dose applied to the skin, and 74 and 9%, respectively, of the dose given intravenously.

Metabolism Metabolites

Bronopol undergoes degradation in aqueous medium to form bromonitroethanol from a retroaldol reaction with the liberation of an equimolar amount of formaldehyde. Formaldehyde is a degradation product of bronopol, which may cause sensitization. Bromonitroethanol further decomposes to formaldehyde and bromonitromethane. Bromonitroethanol may also break down to release a nitrite ion and 2-bromoethanol.
Approx. 40% of the topically applied dose of antibacterial agent [(14)C] bronopol([(14)C]BP) was absorbed through the rat skin within 24 hr. Of the applied radioactivity, about 19% was excreted in the urine, feces and expired air. The 24 hr recoveries of (14)C in the urine and expired air were 15 and 2%, respectively, of the dose applied to the skin, and 74 and 9%, respectively, of the dose given intravenously. The TLC of the urines showed three metabolites, but no unchanged [(14)C]BP in both groups. The results suggest that rat skin is quite permeable to bronopol.
Transformation products usually differ in environmental behaviors and toxicological properties from the parent contaminants, and probably cause potential risks to the environment. Toxicity evolution of a labile preservative, bronopol, upon primary aquatic degradation processes was investigated. Bronopol rapidly hydrolyzed in natural waters, and primarily produced more stable 2-bromo-2-nitroethanol (BNE) and bromonitromethane (BNM). Light enhanced degradation of the targeted compounds with water site specific photoactivity. The bond order analysis theoretically revealed that the reversible retroaldol reactions were primary degradation routes for bronopol and BNE. Judging from toxicity assays and the relative pesticide toxicity index, these degradation products (i.e., BNE and BNM), more persistent and higher toxic than the parent, probably accumulated in natural waters and resulted in higher or prolonging adverse impacts. Therefore, these transformation products should be included into the assessment of ecological risks of non-persistent and low toxic chemicals such as the preservative bronopol.
The major metabolite /in animals/ has been identified as 2-nitropropane-1,3-diol.
The only metabolite identified in urine was BTS 23 913 (2-nitropropane-1,3- diol or desbromo-bronopol), accounting for 45-50% of the radioactivity taken for analyses. The remaining radioactivity was not identified (one radioactive peak and radioactivity not resolved into peaks). Unchanged bronopol was not detected.
Nitrosamines can enter the body via ingestion, inhalation, or dermal contact. Once in the body, nitrosamines are metabolized by cytochrome P-450 enzymes, which essentially activates them into carcinogens. Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase. Formaldehyde may be absorbed following inhalation, oral, or dermal exposure. It is an essential metabolic intermediate in all cells and is produced during the normal metabolism of serine, glycine, methionine, and choline and also by the demethylation of N-, S-, and O-methyl compounds. Exogenous formaldehyde is metabolized to formate by the enzyme formaldehyde dehydrogenase at the initial site of contact. After oxidation of formaldehyde to formate, the carbon atom is further oxidized to carbon dioxide or incorporated into purines, thymidine, and amino acids via tetrahydrofolatedependent one-carbon biosynthetic pathways. Formaldehyde is not stored in the body and is excreted in the urine (primarily as formic acid), incorporated into other cellular molecules, or exhaled as carbon dioxide. (A2878, A2879, L1892, L962)

Wikipedia

Bronopol
Nerolidol

Biological Half Life

The half-life of bronopol in the biological systems is not reported in the literature. The half-life value reported for bronopol reflects the environment fate of the compound. When released into the air as vapours, bronopol is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals where the half life for this reaction is approximately 11 days. The photolysis half-life is 24 hours in water but may be up to 2 days under natural sunlight.

Use Classification

Agrochemicals -> Pesticides
Cosmetics -> Preservative

Methods of Manufacturing

Bronopol is made by the bromination of the sodium salt of 2-nitropropane-1,3-diol.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
1,3-Propanediol, 2-bromo-2-nitro-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies bronopol (technical grade) as Class II: moderately hazardous; Main Use: bacteriostat (soil).

Storage Conditions

Keep container tightly closed in a dry well-ventilated place.
Separated from food and feedstuffs and incompatible materials. Dry. Well closed. Keep in a well-ventilated room.

Stability Shelf Life

Slightly hygroscopic. Stable under normal storage conditions, but unstable in aluminum containers.
It is stable at room temperature, high temperature, and in sunlight.

Dates

Modify: 2023-08-15

First insights into oxidative stress and theoretical environmental risk of Bronopol and Detarox® AP, two biocides claimed to be ecofriendly for a sustainable aquaculture

Gabriele Magara, Akkarasiri Sangsawang, Paolo Pastorino, Sara Bellezza Oddon, Barbara Caldaroni, Vasco Menconi, Uthaiwan Kovitvadhi, Laura Gasco, Daniela Meloni, Ambrosius Josef Martin Dörr, Marino Prearo, Ermanno Federici, Antonia Concetta Elia
PMID: 34030372   DOI: 10.1016/j.scitotenv.2021.146375

Abstract

Bronopol and Detarox® AP are broad spectrum antimicrobial biocides of growing interest for the aquaculture sector. While their effectiveness against aquatic pathogens has been demonstrated, toxicity data on wild or farmed species are still lacking, as is information on their potential environmental risk for aquatic ecosystems. With this study, we assessed the acute and sublethal toxicity of Bronopol and Detarox® AP in the freshwater bivalve Sinanodonta woodiana and their theoretical risk for aquatic ecosystem. The 96-h median lethal concentration (LC
) was determined using the acute toxicity test, while for the sublethal toxicity test the bivalves were exposed to two concentrations for 14 days of Bronopol (2.5 and 50 mg/L) and Detarox® AP (1.11 and 22.26 mg/L) followed by a 14-day withdrawal period. Biocide-mediated oxidative processes were investigated via a panel of oxidative stress biomarkers (malondialdehyde, superoxide dismutase, catalase, glutathione peroxidase, glutathione S-transferase). Theoretical environmental risk assessment of both biocides, with predicted concentration of no effect (PNEC), expected theoretical concentration (TEC) in the environment, and risk quotient (RQ) was performed. TEC was calculated using a model based on the size of the aquaculture facility and the receiving basin, the estimated quantity of biocide dissolved in water, and published data on biocide stability in water. Although the LC
was higher for Bronopol (2440 mg/L) than for Detarox® AP (126 mg/L), fluctuations in oxidative stress biomarkers levels indicated that both biocides exert a slight oxidative pressure on S. woodiana. Theoretical environmental risk assessment suggested a muted risk with Detarox® AP and greater eco-sustainability compared to Bronopol.


Colorimetric assay for the in vitro evaluation of Saprolegnia biofilm inhibitors

Shimaa E Ali, Mwansa M Songe, Ida Skaar
PMID: 31099066   DOI: 10.1111/jfd.13017

Abstract

A quantitative and reproducible 96-well microtiter method that is easily adaptable for the screening of Saprolegnia biofilm inhibitors is described. As opposed to other methods previously developed for the screening of Saprolegnia inhibitors on spore germination or mycelial growth, this technique is of particular significance as it investigates potential inhibitors against surface-attached mycelial mats of Saprolegnia spp. (biofilm). In this study, we have investigated the effects of propionic acid (PPA) on reducing the viability of induced Saprolegnia biofilms using colorimetric MTS assay based on the reduction of tetrazolium salts. Viability of Saprolegnia hyphae in treated biofilms was reduced significantly following treatment with different PPA concentrations. The effect was enhanced after combining each of the tested PPA concentrations with 500 mg/L of boric acid (BA). However, the percentage of non-viable hyphae was still higher in 200 mg L
bronopol-treated biofilms (positive control) following 6- and 12-hr exposure. Similar results were observed using other recently described fluorescence-based assays for viability.


Pediatric "pet consort dermatitis"-Allergic contact dermatitis from transfer of bronopol from a pet cat

Dathan Hamann, Alyson Ridpath, Esteban Fernandez Faith
PMID: 29943851   DOI: 10.1111/pde.13572

Abstract

Consort dermatitis refers to an allergic contact dermatitis caused by transfer from an intimate contact to a sensitized patient. Although close contact with other humans most commonly provokes consort dermatitis, pets have been the source in a minority of cases. We present a unique case of transfer dermatitis from a patient's cat litter to her forearms. Pediatric dermatologists should be aware of the possibility of consort or "transfer" allergic contact dermatitis from pets.


Synthesis of dihydroisorcordoin derivatives and their in vitro anti-oomycete activities

Iván Montenegro, Alejandro Madrid
PMID: 29620446   DOI: 10.1080/14786419.2018.1460828

Abstract

A series of novel dihydrochalcone derivatives 2-7 were synthesized from dihydroisorcordoin 1 which was isolated from the aerial parts of Adesmia balsamica. The structures of all compounds were confirmed by
H NMR,
C NMR, and HRMS. Their anti-oomycete activity was evaluated in vitro against Saprolegnia parasitica and Saprolegnia diclina. Some of the newly synthesized compounds exhibited better anti-oomycete activities at low values compared with bronopol and fluconazole as positive controls. Among them, compound 7 exhibited strong activity, with minimum inhibitory concentration and minimum oomyceticidal concentration values of 75 and 100 μg/mL, respectively.


Structure-Activity Relationship of Dialkoxychalcones to Combat Fish Pathogen

Iván Montenegro, Ociel Muñoz, Joan Villena, Enrique Werner, Marco Mellado, Ingrid Ramírez, Nelson Caro, Susana Flores, Alejandro Madrid
PMID: 29875340   DOI: 10.3390/molecules23061377

Abstract

To investigate the anti-
activities of chalconic compounds, nine dialkoxychalcones

, along with their key building block 2',4'-dihydroxychalcone
, were evaluated for their potential oomycide activities against
strains. The synthesis afforded a series of
-alkylated derivatives with typical chalcone skeletons. Compounds

were reported for the first time. Interestingly, analogue
with the new scaffold demonstrated remarkable in vitro growth-inhibitory activities against
strains, displaying greater anti-oomycete potency than the standard drugs used in the assay, namely fluconazole and bronopol. In contrast, a dramatic loss of activity was observed for
-alkylated derivatives
,
,
, and
. These findings have highlighted the therapeutic potential of the natural compound
scaffold to be exploitable as a drug lead with specific activity against various
strains.


Continuing Impacts of Selective Inhibition on Bacterial and Fungal Communities in an Agricultural Soil

Yanshuo Pan, Yucheng Wu, Xuanzhen Li, Jun Zeng, Xiangui Lin
PMID: 30911770   DOI: 10.1007/s00248-019-01364-0

Abstract

Selective inhibition (SI) has been routinely used to differentiate the contributions of bacteria and fungi to soil ecological processes. SI experiments typically measured rapid responses within hours since the addition of inhibitor, but the long-term effects of selective biocides on microbial community composition and function were largely unknown. In this study, a microcosm experiment was performed with an agricultural soil to explore the effectiveness of two bactericides (bronopol, streptomycin) and two fungicides (cycloheximide, captan), which were applied at two different concentrations (2 and 10 mg g
). The microcosms were incubated for 6 weeks. A radiolabeled substrate, [1,2,3,4,4a,9a-
C] anthracene, was spiked to all microcosms, and the derived CO
was monitored during the incubation. The abundance and composition of bacteria and fungi were assessed by qPCR and Miseq sequencing of ribosomal rRNA genes. It was demonstrated that only 2 mg g
bronopol and cycloheximide significantly changed the bacteria to fungi ratio without apparent non-target inhibition on the abundances; however, community shifts were observed in all treatments after 6 weeks incubation. The enrichment of specific taxa implicated a selection of resistant or adapted microbes by these biocides. Mineralization of anthracene was continuingly suppressed in all SI microcosms, which may result in biased estimate of bacterial and fungal contributions to pollutant degradation. These findings highlight the risks of long-term application of selective inhibition, and a preliminary assessment of biocide selection and concentration is highly recommended.


Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening

Albertus Eka Yudistira Sarwono, Shinya Mitsuhashi, Mohammad Hazzaz Bin Kabir, Kengo Shigetomi, Tadashi Okada, Fumina Ohsaka, Satoko Otsuguro, Katsumi Maenaka, Makoto Igarashi, Kentaro Kato, Makoto Ubukata
PMID: 30451014   DOI: 10.1080/14756366.2018.1540474

Abstract

Inosine 5'-monophosphate dehydrogenase (IMPDH) is an essential enzyme for the production of guanine nucleotides. Disruption of IMPDH activity has been explored as a therapeutic strategy for numerous purposes, such as for anticancer, immunosuppression, antiviral, and antimicrobial therapy. In the present study, we established a luciferase-based high-throughput screening system to identify IMPDH inhibitors from our chemical library of known bioactive small molecules. The screening of 1400 compounds resulted in the discovery of three irreversible inhibitors: disulfiram, bronopol, and ebselen. Each compound has a distinct chemical moiety that differs from other reported IMPDH inhibitors. Further evaluation revealed that these compounds are potent inhibitors of IMPDHs with k
values of 0.7 × 10
to 9.3 × 10
M
·s
. Both disulfiram and bronopol exerted similar degree of inhibition to protozoan and mammalian IMPDHs. Ebselen showed an intriguing difference in mode of inhibition for different IMPDHs, with reversible and irreversible inhibition to each Cryptosporidium parvum IMPDH and human IMPDH type II, respectively. In the preliminary efficacy experiment against cryptosporidiosis in severe combined immunodeficiency (SCID) mouse, a decrease in the number of oocyst shed was observed upon the oral administration of disulfiram and bronopol, providing an early clinical proof-of-concept for further utilization of these compounds as IMPDH inhibitors.


Evaluation of Bronopol and Disulfiram as Potential

Jing Nan, Shaoran Zhang, Ping Zhan, Ling Jiang
PMID: 32423116   DOI: 10.3390/molecules25102313

Abstract

Citrus huanglongbing (HLB) is a destructive disease that causes significant damage to many citrus producing areas worldwide. To date, no strategy against this disease has been established. Inosine 5'-monophosphate dehydrogenase (IMPDH) plays crucial roles in the de novo synthesis of guanine nucleotides. This enzyme is used as a potential target to treat bacterial infection. In this study, the crystal structure of a deletion mutant of
Las IMPDHΔ98-201 in the apo form was determined. Eight known bioactive compounds were used as ligands for molecular docking. The results showed that bronopol and disulfiram bound to
Las IMPDHΔ98-201 with high affinity. These compounds were tested for their inhibition against
Las IMPDHΔ98-201 activity. Bronopol and disulfiram showed high inhibition at nanomolar concentrations, and bronopol was found to be the most potent molecule (K
= 234 nM). The K
value of disulfiram was 616 nM. These results suggest that bronopol and disulfiram can be considered potential candidate agents for the development of
Las inhibitors.


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